molecular formula C19H17BrFNO B7830261 GPR30 agonist-1

GPR30 agonist-1

Cat. No.: B7830261
M. Wt: 374.2 g/mol
InChI Key: YGLAUQAYNBUDIJ-BIENJYKASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GPR30 agonist-1 (G-1) is a selective, non-steroidal agonist of GPR30 (G protein-coupled estrogen receptor), a membrane-bound receptor that mediates rapid, non-genomic estrogen signaling. Identified through combined virtual and biomolecular screening , G-1 is a substituted tetrahydro-3H-cyclopenta[c]quinoline optimized for high selectivity over classical nuclear estrogen receptors (ERα/β) . Its synthesis employs Sc(III)-catalyzed imine-Diels-Alder cyclization, achieving high diastereoselectivity and preparative-scale yields . G-1 has become a critical tool for disentangling GPR30-specific pathways in diverse contexts, including cancer, neuroprotection, and metabolic regulation .

Properties

IUPAC Name

(3aS,4R,9bR)-4-(5-bromo-2-methoxyphenyl)-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrFNO/c1-23-18-8-5-11(20)9-16(18)19-14-4-2-3-13(14)15-10-12(21)6-7-17(15)22-19/h2-3,5-10,13-14,19,22H,4H2,1H3/t13-,14+,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLAUQAYNBUDIJ-BIENJYKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2C3CC=CC3C4=C(N2)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)[C@H]2[C@H]3CC=C[C@H]3C4=C(N2)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Optimization

The foundational synthesis of G-1 employs a Sc(III)-catalyzed three-component aza-Diels-Alder (Povarov) reaction, combining 6-bromopiperonal, p-aminoacetophenone, and cyclopentadiene. Scandium triflate [Sc(OTf)₃] was identified as the optimal Lewis acid catalyst due to its ability to enhance endo-diastereoselectivity and reaction efficiency. Key parameters include:

  • Solvent : Anhydrous acetonitrile (MeCN) maximizes yield (98%) and diastereomeric ratio (endo:exo = 94:6).

  • Temperature : Ambient conditions (~23°C) suffice for completion within 2 hours.

  • Catalyst Loading : A 10 mol% Sc(OTf)₃ loading ensures rapid cyclization without side reactions.

Table 1: Multicomponent Reaction Optimization

ParameterOptimal ConditionYield (%)endo:exo Ratio
SolventMeCN9894:6
Temperature (°C)239894:6
Catalyst (mol%)109894:6

Mechanistic Insights

The Sc(III) catalyst facilitates imine formation between 6-bromopiperonal and p-aminoacetophenone, followed by cyclopentadiene addition via a concerted [4+2] cycloaddition. Computational studies suggest π-π stacking between the cyclopentadiene and nascent quinoline ring drives endo selectivity. The endo configuration was confirmed via X-ray crystallography, showing a 15° rotation of the acetyl group relative to the tetrahydroquinoline plane.

Stepwise Cyclization Approach

Imine Formation and Cyclization

For substrates prone to side reactions under multicomponent conditions, a stepwise protocol was developed:

  • Imine Preparation : p-Aminoacetophenone and 6-bromopiperonal are melted at 170–180°C under argon to form the Schiff base.

  • Cyclization : The imine reacts with cyclopentadiene in dichloromethane (DCM) at 0°C, catalyzed by Sc(OTf)₃ (5 mol%), achieving 95% yield and 98:2 endo:exo ratio.

Table 2: Stepwise vs. Multicomponent Synthesis

MethodSolventTemperature (°C)Yield (%)endo:exo Ratio
MulticomponentMeCN239894:6
StepwiseDCM09598:2

Advantages of Stepwise Synthesis

  • Enhanced Control : Separating imine formation and cyclization minimizes undesired byproducts.

  • Low-Temperature Compatibility : Enables use of temperature-sensitive substrates.

  • Scalability : Demonstrated for multi-gram batches without yield loss.

Diastereoselectivity and Solvent Effects

Solvent-Dependent Selectivity

Solvent polarity critically influences endo selectivity. Polar aprotic solvents (e.g., MeCN) stabilize transition states with partial charges, favoring endo products. Nonpolar solvents reduce selectivity due to diminished stabilization.

Table 3: Solvent Impact on Diastereoselectivity

SolventDielectric Constantendo:exo Ratio
Acetonitrile37.594:6
Dichloromethane8.998:2
Toluene2.485:15

Thermodynamic vs. Kinetic Control

At low temperatures (0°C), the stepwise method favors the thermodynamically stable endo isomer. Higher temperatures shift equilibrium toward the exo form, but rapid Sc(III)-catalyzed kinetics under ambient conditions trap the endo product.

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR : Key signals include δ 7.70 (d, J = 1.6 Hz, Ar-H), 7.61 (dd, J = 8.5, 2.0 Hz, Ar-H), and 6.58 (d, J = 8.5 Hz, Ar-H).

  • ¹³C NMR : Carbonyl resonance at δ 165.9 ppm confirms acetyl group presence.

  • FT-IR : Stretching vibrations at 1659 cm⁻¹ (C=O) and 1474 cm⁻¹ (C-Br).

X-Ray Crystallography

Single-crystal X-ray diffraction (ORTEP structure) unambiguously established the endo configuration, with cyclopentene and piperonal moieties adopting a synclinal arrangement. The dihedral angle between tetrahydroquinoline and acetyl planes is 15°, corroborating computational models.

Scale-Up and Process Optimization

Gram-Scale Synthesis

The multicomponent method was successfully scaled to 10 mmol, yielding 4.03 g (98%) of G-1 after silica gel chromatography (ethyl acetate/hexanes = 10:90). Key considerations:

  • Catalyst Recovery : Sc(OTf)₃ is moisture-sensitive but recyclable via aqueous extraction.

  • Purification : Gradient elution removes unreacted cyclopentadiene and imine intermediates.

Chemical Reactions Analysis

Types of Reactions

G-protein-coupled receptor 30 agonist-1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Cardiovascular Applications

Blood Pressure Regulation

G-1 has been shown to exert significant effects on blood pressure regulation, especially in models of hypertension. In a study involving ovariectomized female mRen2.Lewis rats, G-1 treatment resulted in a notable reduction in systolic blood pressure from 178 mm Hg to 142 mm Hg after two weeks of administration. This effect was attributed to the activation of GPR30, which was linked to modifications in the vascular renin-angiotensin system .

Table 1: Blood Pressure Effects of G-1 Treatment

Treatment GroupSystolic Blood Pressure (mm Hg)Change (mm Hg)
Vehicle Control178 ± 7-
G-1 Treatment142 ± 10-36
Intact Females151 ± 3Not Significant

Vascular Function

In isolated aortic rings from ovariectomized rats, G-1 reduced constriction responses to angiotensin II, indicating its potential to improve vascular function . Additionally, it did not alter body or uterine weight, suggesting that its effects are mediated through pathways distinct from classical estrogen receptors .

Neuroprotective Effects

Cerebral Ischemia

Research indicates that G-1 plays a protective role against neuronal death in cerebral ischemia. Studies demonstrated that administration of G-1 significantly reduced cell death in hippocampal neurons subjected to global cerebral ischemia. The neuroprotective effects were associated with enhanced activation of prosurvival kinases such as Akt and ERK while inhibiting pro-apoptotic pathways .

Table 2: Neuroprotective Effects of G-1

ConditionCell Death Reduction (%)Mechanism Involved
Global Cerebral IschemiaSignificantActivation of Akt and ERK
Glutamate-Induced InjurySignificantInhibition of JNK activation

Anti-inflammatory Properties

Endothelial Function

G-1 has been identified as a novel regulator of inflammation within endothelial cells. In vitro studies revealed that G-1 treatment significantly attenuated the upregulation of pro-inflammatory markers such as ICAM-1 and VCAM-1 induced by tumor necrosis factor (TNF) . This anti-inflammatory effect was completely reversed by the selective antagonist G-15, confirming the specificity of GPR30 activation.

Table 3: Anti-inflammatory Effects of G-1

Treatment GroupICAM-1 Levels (Relative Units)VCAM-1 Levels (Relative Units)
TNF ControlHighHigh
G-1 TreatmentReducedReduced

Potential Therapeutic Applications

The unique properties of G-1 suggest its potential as a therapeutic agent for various conditions:

  • Hypertension: Due to its ability to lower blood pressure without affecting body weight.
  • Neurodegenerative Disorders: As a neuroprotective agent against ischemic damage.
  • Inflammatory Diseases: By modulating endothelial inflammation, it could serve as a treatment for conditions like atherosclerosis.

Mechanism of Action

G-protein-coupled receptor 30 agonist-1 exerts its effects by selectively binding to the G-protein-coupled estrogen receptor. This binding activates various signaling pathways, including the mitogen-activated protein kinase pathway and the phosphoinositide 3-kinase pathway . These pathways are involved in regulating cell proliferation, migration, and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Selectivity and Receptor Interaction
Compound Selectivity for GPR30 Interaction with ERα/β Key Evidence
G-1 High specificity No significant binding
4-Hydroxytamoxifen (4-HT) Partial agonist ERα antagonist
Tamoxifen Agonist ERα antagonist
ICI182,780 Agonist ERα/β antagonist
Compound 3 Partial agonist Not reported
Ligustilide (LIG) Activator No ERα/β activation
  • G-1 stands out for its exclusive GPR30 activation, avoiding crosstalk with ERα/β .
  • Tamoxifen and ICI182,780 (classical ER antagonists) paradoxically activate GPR30, complicating their use in studies targeting estrogen signaling .
  • Ligustilide (a natural compound) activates GPR30 but lacks ERα/β interaction, similar to G-1, though its therapeutic scope is distinct (e.g., bone formation) .
2.2 Functional Outcomes in Key Assays
Calcium Mobilization (SKBr3 Cells)
  • G-1 and Compound 3 act as agonists, inducing rapid Ca²⁺ influx .
  • Compounds 8 and 9 function as antagonists, blocking estrogen-mediated Ca²⁺ mobilization .
Proliferation in Breast Cancer Models
Cell Line (ER Status) G-1 Effect Tamoxifen/4-HT Effect
SKBr3 (ER-) Growth inhibition Promotes growth via GPR30
MCF-7 (ER+) Sustained Ca²⁺ → growth arrest Resistance via GPR30/EGFR
  • G-1 suppresses ER- breast cancer growth by upregulating p53/p21 , while in ER+ cells, it induces sustained Ca²⁺ signaling, leading to apoptosis .
  • Tamoxifen promotes resistance in ER+ cells by enhancing GPR30/EGFR crosstalk .
Anti-inflammatory Effects
  • G-1 and 4-HT reduce TNFα-induced endothelial inflammation (e.g., ICAM-1/VCAM-1 suppression), effects blocked by GPR30 inhibitor G-15 .
Metabolic and Neuroprotective Roles
  • G-1 mimics E2’s non-genomic effects in pancreatic islets, enhancing insulin secretion and reducing apoptosis .
  • In traumatic brain injury (TBI) models, G-1 reduces neuronal apoptosis and modulates microglial polarization .
2.3 Therapeutic Potential and Limitations
  • G-1 :

    • Advantages : High specificity avoids ER-related off-target effects. Shows promise in diabetes , neuroprotection , and cancer .
    • Limitations : Context-dependent effects (e.g., pro- vs. anti-proliferative outcomes based on ER status) require careful dosing .
  • Tamoxifen/4-HT :

    • Dual ER/GPR30 activity complicates therapeutic use, contributing to drug resistance in breast cancer .
  • Ligustilide :

    • Activates GPR30 to promote osteogenesis but lacks data in other disease models .

Structural and Pharmacokinetic Considerations

  • G-1 ’s synthesis is optimized for scalability and stereochemical purity, critical for consistent in vivo studies .
  • Compound 3 shares structural similarities with G-1 but exhibits partial agonism, suggesting subtle pharmacophore differences impact efficacy .

Contradictory Findings and Unresolved Questions

  • Pro- vs. Anti-Tumor Effects : GPR30 activation by G-1 inhibits ER- tumors but attenuates growth in ER+ cells via Ca²⁺ overload . Conversely, tamoxifen’s GPR30 activation promotes resistance .
  • Metabolic Effects : GPR30 activation by G-1 reduces adipogenesis in obese female mice , while Ligustilide’s GPR30 activation promotes osteogenesis , highlighting tissue-specific signaling outcomes.

Biological Activity

GPR30 agonist-1, commonly referred to as G-1, is a selective agonist for the G protein-coupled estrogen receptor GPR30 (also known as GPER). This compound has garnered significant attention in biomedical research due to its diverse biological activities, particularly in cancer therapy, neuroprotection, and cardiovascular health.

G-1 operates primarily through the activation of GPR30, which is distinct from the classical estrogen receptors ERα and ERβ. The binding affinity of G-1 to GPR30 is characterized by a dissociation constant KiK_i of 11 nM and an effective concentration EC50EC_{50} of 2 nM, indicating its potency in activating this receptor without affecting classical estrogen receptors even at concentrations up to 10 μM .

1. Cancer Therapeutics

G-1 has shown promising results in inhibiting the growth of various cancer cell lines, particularly estrogen receptor-positive breast cancer cells. Studies indicate that G-1 can:

  • Inhibit proliferation in breast cancer cell lines such as SKBr3 and MCF-7 with IC50 values of 0.7 nM and 1.6 nM respectively .
  • Induce cell cycle arrest at the G1 phase in MCF-7 cells .
  • Exhibit anti-tumor effects in castration-resistant prostate cancer (CRPC) models by promoting neutrophil infiltration and necrosis .

Table 1: Summary of G-1's Effects on Cancer Cell Lines

Cell Line IC50 (nM) Effect
SKBr30.7Inhibition of migration
MCF-71.6Inhibition of migration, cell cycle arrest
CRPC ModelsN/AInduces necrosis via neutrophil infiltration

2. Neuroprotective Effects

Research has demonstrated that G-1 can protect neurons from excitotoxicity induced by glutamate. It inhibits excessive autophagy and neuronal loss in primary cortical neurons, suggesting a potential therapeutic role in neurodegenerative diseases . Additionally, in models of multiple sclerosis, G-1 reduced disease severity by decreasing pro-inflammatory cytokines such as IFN-gamma and IL-17 .

3. Cardiovascular Benefits

G-1's cardiovascular effects have been studied extensively:

  • It significantly reduces systolic blood pressure in ovariectomized mRen2.Lewis rats without altering body weight or uterine weight, indicating a mechanism independent of classical estrogen pathways .
  • The compound also promotes vasorelaxation in both rodent and human vessels, demonstrating greater efficacy than estradiol in some contexts .

Table 2: Effects of G-1 on Cardiovascular Parameters

Parameter Before Treatment After Treatment Significance
Systolic Blood Pressure (mm Hg)178 ± 7142 ± 10p < 0.05
Vascular Constriction Response to Angiotensin IIIncreasedDecreasedp < 0.01

Case Study 1: Prostate Cancer

In a study involving CRPC xenografts, treatment with G-1 resulted in significant tumor growth inhibition. The mechanism was associated with increased necrosis and immune response gene expression, highlighting its potential as a therapeutic agent for prostate cancer patients who are resistant to conventional therapies .

Case Study 2: Multiple Sclerosis

In animal models of multiple sclerosis, administration of G-1 demonstrated a marked reduction in disease severity. This effect correlated with decreased levels of inflammatory cytokines and suggests that G-1 could be a viable treatment option for chronic autoimmune conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
GPR30 agonist-1
Reactant of Route 2
Reactant of Route 2
GPR30 agonist-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.